molecular formula C18H14FN3O2 B6425701 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2034290-31-6

7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B6425701
CAS RN: 2034290-31-6
M. Wt: 323.3 g/mol
InChI Key: KLUMOBUGBXTAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (7FQT) is an important class of compounds that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a fused benzoxazepine ring system, and is derived from quinoxaline-2-carbonyl, a derivative of the quinoxaline family. 7FQT has been found to possess a range of biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7FQT has been used in the synthesis of various drugs and other compounds.

Scientific Research Applications

7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied by scientists due to its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed that the compound binds to specific targets in the body, such as the enzymes involved in the synthesis of proteins, DNA, and other molecules. This binding is thought to interfere with the normal functioning of these targets, resulting in the observed biological activities.
Biochemical and Physiological Effects
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been found to possess a range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to possess anti-oxidant and anti-apoptotic effects. It has also been found to possess anti-angiogenic and anti-metastatic activities, which may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been found to possess a range of biological activities, making it a useful tool for researchers. However, the compound is relatively unstable and can be difficult to store and handle in the laboratory.

Future Directions

The potential applications of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine are vast and still being explored. Some potential future directions include the development of new drugs and treatments based on 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, as well as the use of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in the synthesis of other compounds. Additionally, further research into the mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine could lead to a better understanding of its biological activities. Furthermore, further studies into the stability of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine could lead to improvements in its storage and handling in the laboratory.

Synthesis Methods

The synthesis of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is achieved through a two-step process, which involves the formation of a quinoxaline intermediate followed by a cyclization reaction. In the first step, the quinoxaline intermediate is prepared by the reaction of 2-chloro-4-fluoro-benzaldehyde with 2-amino-6-chloro-4-fluoro-quinoxaline in the presence of a base catalyst. The cyclization reaction is then carried out in the presence of a mild base, such as sodium hydroxide, which results in the formation of the 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine product.

properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-13-5-6-17-12(9-13)11-22(7-8-24-17)18(23)16-10-20-14-3-1-2-4-15(14)21-16/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUMOBUGBXTAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=NC4=CC=CC=C4N=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(quinoxalin-2-yl)methanone

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